molecular formula C11H19N3 B1627203 1-Pyridin-4-yl-hexane-1,6-diamine CAS No. 904813-64-5

1-Pyridin-4-yl-hexane-1,6-diamine

Cat. No. B1627203
M. Wt: 193.29 g/mol
InChI Key: DBBDWCHJVDAPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Pyridin-4-yl-hexane-1,6-diamine” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecule contains a total of 33 bonds: 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular formula of “1-Pyridin-4-yl-hexane-1,6-diamine” is C11H19N3. Its molecular weight is 193.29 g/mol.

Scientific Research Applications

Novel Polyimides and Chemosensors

  • Synthesis of Poly(pyridine−imide) : A diamine containing a pyridine heterocyclic group was synthesized and used to create poly(pyridine−imide) with good solubility, thermal stability, and electrical properties. This material could be cast into films with high tensile strength and modulus, demonstrating potential for electrical and mechanical applications (Liaw et al., 2007).
  • Fluorescent Poly(pyridine-imide) Acid Chemosensor : A novel diamine with heterocyclic pyridine was synthesized and used in preparing a poly(pyridine-imide) that acts as an "off–on" fluorescent switcher for acids, suggesting its use as a chemosensor (Wang et al., 2008).

Metal Complexation and Coordination Chemistry

  • Metal Complexation : Compounds resembling 1-Pyridin-4-yl-hexane-1,6-diamine have been used to chelate metals like Ag(I), demonstrating the ability to generate structures held together by coordinative interactions and hydrogen bonds. This capability is crucial for constructing crystalline materials with desired properties (Duong et al., 2011).
  • Linear Metal String Complexes : Research on pyrazine-modulated ligands, which share structural features with 1-Pyridin-4-yl-hexane-1,6-diamine, led to the synthesis of linear metal string complexes. These complexes show unique magnetic and electrochemical properties, indicating potential for advanced functional materials development (Wang et al., 2007).

Environmental and Catalytic Applications

  • Photocatalytic Degradation : Pyridine compounds, related to 1-Pyridin-4-yl-hexane-1,6-diamine, have been studied for their rapid degradation in water via TiO2 photocatalysis. This research points to potential environmental applications, such as the removal of toxic chemicals from water (Maillard-Dupuy et al., 1994).

Ion Sensing and Supramolecular Structures

  • Ion-sensing Properties : Studies on dehydro[m]pyrido[n]annulenes, which are structurally related to 1-Pyridin-4-yl-hexane-1,6-diamine, have revealed their potential as luminescent chromophores for ion sensing. These compounds exhibit specific color patterns upon interaction with various ions, highlighting their applications in the construction of ion-sensory systems (Baxter et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1,6-Diaminohexane-d12, indicates that it is considered hazardous. It has acute oral and dermal toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-4-ylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-7-3-1-2-4-11(13)10-5-8-14-9-6-10/h5-6,8-9,11H,1-4,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDWCHJVDAPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587656
Record name 1-(Pyridin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-4-yl)hexane-1,6-diamine

CAS RN

904813-64-5
Record name 1-(Pyridin-4-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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